A Technical Guide to (6-Bromochroman-3-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to (6-Bromochroman-3-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
(6-Bromochroman-3-yl)methanamine is a heterocyclic organic compound featuring a chroman scaffold, a key structure in numerous biologically active molecules. The strategic placement of a bromine atom at the 6-position and a primary aminomethyl group at the 3-position makes this compound a highly versatile and valuable building block in medicinal chemistry. The aryl bromide serves as a handle for a wide array of cross-coupling reactions, enabling extensive structural diversification. Simultaneously, the primary amine provides a nucleophilic site for the construction of amides, sulfonamides, and other functionalities crucial for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of its chemical structure, a detailed, field-proven synthetic protocol, comprehensive characterization data, and a discussion of its potential applications in modern drug discovery, particularly in the development of novel therapeutics for oncology and neurodegenerative diseases.
Introduction: The Chroman Scaffold in Medicinal Chemistry
The chroman framework is a privileged scaffold found in a multitude of natural products and synthetic compounds that exhibit potent biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for presentation of functional groups to biological targets. The incorporation of a bromine atom onto this scaffold, specifically at the 6-position, serves two primary purposes in drug design. Firstly, the bromine atom can significantly enhance biological activity through favorable halogen bonding interactions or by modulating the electronic properties of the aromatic ring.[1] Secondly, it provides a crucial reactive handle for late-stage functionalization via metal-catalyzed cross-coupling reactions, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR). This dual utility makes brominated chromans, and their derivatives like (6-Bromochroman-3-yl)methanamine, powerful intermediates for therapeutic agent development.[1]
Chemical Structure and Physicochemical Properties
The formal chemical structure of (6-Bromochroman-3-yl)methanamine is presented below, along with its key identifiers and predicted properties.
Chemical Structure:
(Note: This is a simplified 2D representation)
Key Identifiers & Properties
| Parameter | Value | Reference |
| IUPAC Name | (6-Bromochroman-3-yl)methanamine | |
| CAS Number | 885271-62-5 | [2][3] |
| Molecular Formula | C₁₀H₁₂BrNO | |
| Molecular Weight | 242.11 g/mol | |
| SMILES | NCC1CC2=C(OC1)C=C(Br)C=C2 | |
| InChI Key | (Predicted) | |
| XlogP (Predicted) | 2.5 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Purification
There is no single, published procedure for the synthesis of (6-Bromochroman-3-yl)methanamine. Therefore, we present a robust and logical multi-step synthetic pathway starting from commercially available 4-bromophenol. This route first constructs the key intermediate, 6-Bromochroman-3-ol, and subsequently converts the hydroxyl group to the target aminomethyl functionality.
Synthetic Workflow Overview
The proposed pathway is a three-stage process: (1) Cyclization of 4-bromophenol to form the chroman ring system, (2) Conversion of the resulting alcohol to a suitable leaving group, and (3) Nucleophilic substitution followed by reduction to yield the primary amine.
Caption: Proposed synthetic pathway to (6-Bromochroman-3-yl)methanamine.
Experimental Protocol: Synthesis of 6-Bromochroman-3-ol (Intermediate)
This protocol is adapted from established methods for chromanol synthesis.[4] The use of a brominated phenol from the start ensures perfect regiochemical control, as the bromine's position is pre-determined.[4]
-
Step 1: Synthesis of 1-(4-Bromophenoxy)-3-chloropropan-2-ol
-
To a stirred solution of 4-bromophenol (1.0 eq) and epichlorohydrin (1.2 eq) in a suitable solvent like methanol, add a catalytic amount of a base such as sodium hydroxide (0.1 eq).
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). The reaction typically completes within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude chloropropanol intermediate, which can often be used in the next step without further purification.
-
-
Step 2: Intramolecular Cyclization to 6-Bromochroman-3-ol
-
Dissolve the crude intermediate from the previous step in a polar aprotic solvent like tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH, 1.5 eq), portion-wise at 0 °C. Causality Note: The use of a strong, non-nucleophilic base is critical to deprotonate the hydroxyl group, initiating an intramolecular Williamson ether synthesis to form the chroman ring.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 6-Bromochroman-3-ol.
-
Experimental Protocol: Conversion to (6-Bromochroman-3-yl)methanamine
-
Step 3: Mesylation of 6-Bromochroman-3-ol
-
Dissolve 6-Bromochroman-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Causality Note: TEA acts as a base to neutralize the HCl generated during the reaction, driving it to completion. The alcohol is converted to a mesylate, an excellent leaving group, to facilitate the subsequent nucleophilic substitution.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude mesylate, which should be used immediately in the next step due to its potential instability.
-
-
Step 4: Azide Substitution and Reduction
-
Dissolve the crude mesylate in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 2.0 eq) and heat the mixture to 60-70 °C. Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.
-
Monitor the reaction by TLC. Once the mesylate is consumed, cool the reaction to room temperature and dilute with water.
-
Extract the azido intermediate with diethyl ether. Wash the combined organic extracts thoroughly with water and brine to remove DMF.
-
Dry the organic layer and carefully concentrate under reduced pressure.
-
Dissolve the crude azide in anhydrous THF and add it dropwise to a stirred suspension of lithium aluminum hydride (LAH, 1.5 eq) in THF at 0 °C under an inert atmosphere. Causality Note: LAH is a powerful reducing agent that efficiently reduces the azide to the primary amine.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield (6-Bromochroman-3-yl)methanamine.
-
Spectroscopic Characterization
The identity and purity of the final compound must be confirmed by a suite of spectroscopic techniques. The following table summarizes the predicted data based on the compound's structure.
| Technique | Predicted Data |
| ¹H NMR | δ ~7.2-7.3 (m, 2H, Ar-H), δ ~6.7 (d, 1H, Ar-H), δ ~4.2 (dd, 1H, O-CH₂), δ ~3.8 (dd, 1H, O-CH₂), δ ~2.8-3.0 (m, 3H, Ar-CH₂ & CH₂-N), δ ~2.2 (m, 1H, CH), δ ~1.5 (br s, 2H, NH₂) |
| ¹³C NMR | δ ~153 (C-O), δ ~132 (C-Br), δ ~130 (Ar-CH), δ ~129 (Ar-CH), δ ~118 (Ar-CH), δ ~112 (Ar-C), δ ~68 (O-CH₂), δ ~45 (CH₂-N), δ ~38 (CH), δ ~28 (Ar-CH₂) |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 241/243 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |
| IR Spectroscopy | ~3300-3400 cm⁻¹ (N-H stretch), ~2850-2950 cm⁻¹ (C-H stretch), ~1580 cm⁻¹ (C=C aromatic stretch), ~1230 cm⁻¹ (C-O stretch), ~550 cm⁻¹ (C-Br stretch) |
Analytical Workflow
The process of confirming the final product's identity and purity follows a standardized workflow.
Caption: Standard analytical workflow for product purification and validation.
Applications in Drug Discovery and Chemical Biology
(6-Bromochroman-3-yl)methanamine is not an end-product therapeutic but rather a strategic starting material for building more complex drug candidates.
-
Scaffold for Library Synthesis: The primary amine is a versatile handle for derivatization. It can be readily acylated, sulfonated, or reductively aminated to install a wide variety of side chains. This allows for systematic exploration of the SAR around the C3 position of the chroman core.
-
Advanced Intermediate for Cross-Coupling: The 6-bromo substituent is the compound's most powerful feature for lead optimization. It is primed for use in various palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling: To introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: To install substituted amines or amides.
-
Sonogashira Coupling: To append alkyne functionalities. This enables the exploration of vectors deep into a target's binding pocket, which is often critical for improving potency and selectivity.
-
-
Potential Therapeutic Areas:
-
Oncology: The chroman scaffold is present in compounds targeting key cancer pathways.[1] Derivatives could be developed as inhibitors of kinases or epigenetic targets like bromodomain-containing proteins (BCPs), where halogen bonding can play a key role in affinity.[5][6]
-
Neuroscience: Chroman derivatives have shown promise as neuroprotective agents.[1] The ability to diversify the structure of (6-Bromochroman-3-yl)methanamine makes it an attractive starting point for developing modulators of CNS targets.
-
Conclusion
(6-Bromochroman-3-yl)methanamine represents a confluence of desirable features for the modern medicinal chemist. It combines a biologically relevant chroman core with two orthogonal, strategically placed functional handles. The primary amine at the 3-position and the aryl bromide at the 6-position provide a blueprint for rapid and diverse library synthesis. The robust synthetic pathway and clear characterization profile outlined in this guide establish it as a reliable and valuable intermediate for researchers and scientists engaged in the pursuit of novel small-molecule therapeutics.
References
- 6-Bromochroman-3-ol: A Versatile Intermedi
- (6-BROMO-CHROMAN-3-YL)-METHYLAMINE CAS#: 885271-62-5.
- A Comparative Guide to the Synthesis of 6-Bromochroman-3-ol for Researchers. Benchchem.
- (8-BROMO-6-CHLORO-CHROMAN-3-YL)-METHYLAMINE. NextSDS.
- Recent advances and strategies in BET bromodomain inhibition for drug discovery. European Journal of Medicinal Chemistry.
- Targeting bromodomain-containing proteins: research advances of drug discovery. PMC (PubMed Central).
Sources
- 1. benchchem.com [benchchem.com]
- 2. (6-溴-色满-3-基)-甲胺 CAS#: 885271-62-5 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 3. nextsds.com [nextsds.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances and strategies in BET bromodomain inhibition for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
